molecular formula C19H22Cl2N2O2 B7432806 N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide

N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide

Cat. No. B7432806
M. Wt: 381.3 g/mol
InChI Key: NKLGLBGTPTVDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1960s and has been used in scientific research ever since.

Mechanism of Action

N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide works by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the effects of GABA, N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide can reduce anxiety, promote relaxation, and induce sleep.
Biochemical and Physiological Effects
N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. It can reduce anxiety and induce relaxation, making it useful in the treatment of anxiety disorders. It can also induce sleep, making it useful in the treatment of insomnia. N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide has been shown to have anticonvulsant properties, making it useful in the treatment of epilepsy. It has also been shown to have muscle relaxant properties, making it useful in the treatment of muscle spasms.

Advantages and Limitations for Lab Experiments

N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide has several advantages for use in lab experiments. It has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. It is also highly potent, which allows for lower doses to be used in experiments. However, N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide has several limitations as well. It can be difficult to obtain, and its use is regulated in many countries. It can also have sedative effects, which can interfere with some experiments.

Future Directions

There are several future directions for research on N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide. One area of research could focus on its potential use in the treatment of anxiety and insomnia. Another area of research could focus on its effects on memory and learning. Additionally, research could focus on developing new compounds that have similar effects to N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide but with fewer side effects. Finally, research could focus on developing new methods for synthesizing N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide more efficiently and cost-effectively.
Conclusion
In conclusion, N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide is a benzodiazepine compound that has been used in scientific research for several decades. It has anxiolytic, sedative, hypnotic, and anticonvulsant properties and works by enhancing the effects of GABA in the brain. Its long half-life and high potency make it useful for lab experiments, but its sedative effects and regulatory status can limit its use. Future research could focus on its potential therapeutic uses, its effects on memory and learning, and the development of new compounds with similar effects.

Synthesis Methods

N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide can be synthesized by reacting 2-chloro-N-methyl-N-(2,4-dichlorophenyl)acetamide with 2-phenoxyacetic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has also been used to study the effects of benzodiazepines on memory and learning.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2/c1-14(23(2)12-15-8-9-16(20)10-18(15)21)11-22-19(24)13-25-17-6-4-3-5-7-17/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLGLBGTPTVDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)N(C)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2,4-dichlorophenyl)methyl-methylamino]propyl]-2-phenoxyacetamide

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